3-[4-(2-iodophenoxy)butyl]-4(3H)-quinazolinone
Overview
Description
3-[4-(2-iodophenoxy)butyl]-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities and potential pharmaceutical applications. This particular compound features an iodophenoxy group attached to a butyl chain, which is further connected to a quinazolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-iodophenoxy)butyl]-4(3H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Preparation of 2-iodophenol: This can be achieved through the iodination of phenol using iodine and an oxidizing agent.
Formation of 2-iodophenoxybutyl bromide: The 2-iodophenol is reacted with 1,4-dibromobutane in the presence of a base to form 2-iodophenoxybutyl bromide.
Cyclization to form quinazolinone: The 2-iodophenoxybutyl bromide is then reacted with anthranilic acid derivatives under cyclization conditions to form the quinazolinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-iodophenoxy)butyl]-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to modify the quinazolinone core.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents at the iodophenoxy position.
Scientific Research Applications
3-[4-(2-iodophenoxy)butyl]-4(3H)-quinazolinone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(2-iodophenoxy)butyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The iodophenoxy group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The quinazolinone core is known to interact with various cellular pathways, contributing to its diverse pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
3-[4-(4-iodophenoxy)butyl]-4(3H)-quinazolinone: Similar structure but with the iodine atom at a different position on the phenoxy group.
2-substituted-4(3H)-quinazolinones: Compounds with different substituents at the 2-position of the quinazolinone core.
3-substituted-4(3H)-quinazolinones: Compounds with various substituents at the 3-position of the quinazolinone core.
Uniqueness
3-[4-(2-iodophenoxy)butyl]-4(3H)-quinazolinone is unique due to the specific positioning of the iodophenoxy group, which may confer distinct biological and chemical properties compared to other quinazolinone derivatives. This unique structure can influence its reactivity, binding affinity, and overall pharmacological profile.
Properties
IUPAC Name |
3-[4-(2-iodophenoxy)butyl]quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IN2O2/c19-15-8-2-4-10-17(15)23-12-6-5-11-21-13-20-16-9-3-1-7-14(16)18(21)22/h1-4,7-10,13H,5-6,11-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMUCPHSCLKCJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCOC3=CC=CC=C3I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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